molecular formula C14H16N2O4 B2481660 Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate CAS No. 1421501-22-5

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate

Cat. No.: B2481660
CAS No.: 1421501-22-5
M. Wt: 276.292
InChI Key: XWSRQALJZZLQAK-UHFFFAOYSA-N
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Description

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate is an organic compound that belongs to the class of carbamate esters This compound is characterized by the presence of a carbamate group, a phenoxy group, and a but-2-yn-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate typically involves the reaction of ethyl carbamate with 4-(2-carbamoylphenoxy)but-2-yn-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate ester with similar reactivity.

    Phenoxybutynyl carbamates: Compounds with similar structural features but different substituents on the phenoxy group.

Uniqueness

Ethyl (4-(2-carbamoylphenoxy)but-2-yn-1-yl)carbamate is unique due to the presence of both a carbamate group and a phenoxybutynyl chain, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl N-[4-(2-carbamoylphenoxy)but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-2-19-14(18)16-9-5-6-10-20-12-8-4-3-7-11(12)13(15)17/h3-4,7-8H,2,9-10H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSRQALJZZLQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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